molecular formula C15H19NO3 B14944663 2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid

2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid

Cat. No.: B14944663
M. Wt: 261.32 g/mol
InChI Key: IEGCAQPFAOKHMR-UHFFFAOYSA-N
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Description

2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid is an organic compound with the molecular formula C15H19NO3 It is characterized by the presence of a cyclopentyl ring attached to an acetic acid moiety, with an anilino group and an oxoethyl group attached to the cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Anilino Group: The anilino group can be introduced through nucleophilic substitution reactions using aniline as a reagent.

    Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through acylation reactions using suitable acylating agents.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The anilino group can participate in substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions can involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, modulating their activity. The oxoethyl group can participate in redox reactions, affecting cellular processes. The cyclopentyl ring can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopenten-1-yl)acetic acid: Similar in structure but lacks the anilino and oxoethyl groups.

    2-{1-[2-(4-benzhydrylpiperazino)-2-oxoethyl]cyclopentyl}acetic acid: Contains a piperazine ring instead of an anilino group.

Uniqueness

2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid is unique due to the presence of both an anilino group and an oxoethyl group attached to the cyclopentyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[1-(2-anilino-2-oxoethyl)cyclopentyl]acetic acid

InChI

InChI=1S/C15H19NO3/c17-13(16-12-6-2-1-3-7-12)10-15(11-14(18)19)8-4-5-9-15/h1-3,6-7H,4-5,8-11H2,(H,16,17)(H,18,19)

InChI Key

IEGCAQPFAOKHMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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